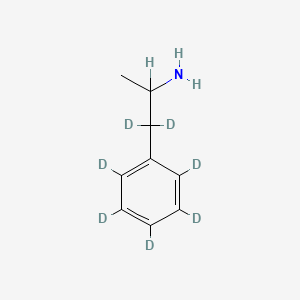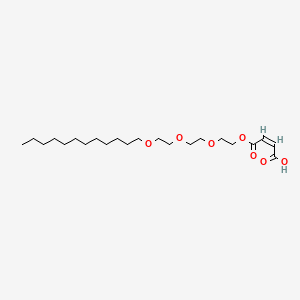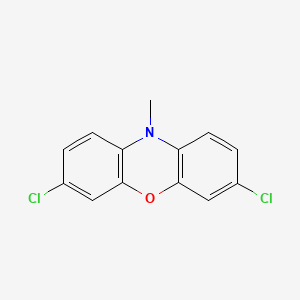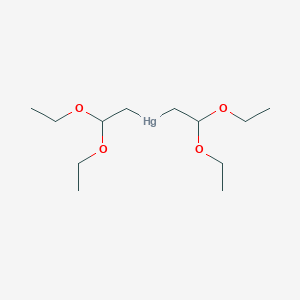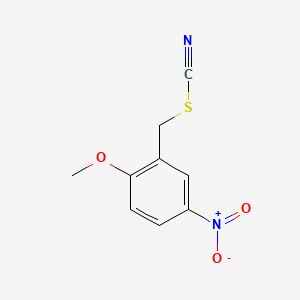
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester is an organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a benzyl ester, which is further substituted with a methoxy group (-OCH3) and a nitro group (-NO2) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2-methoxy-5-nitrobenzyl ester typically involves the reaction of 2-methoxy-5-nitrobenzyl alcohol with thiocyanic acid or its derivatives. One common method is the esterification reaction, where 2-methoxy-5-nitrobenzyl alcohol is treated with thiocyanic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methoxy-5-aminobenzyl thiocyanate.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN) can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methoxy-5-aminobenzyl thiocyanate.
Substitution: Various benzyl thiocyanate derivatives.
Scientific Research Applications
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiocyanate esters and related compounds.
Biology: The compound can be used to modify proteins and peptides, aiding in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of thiocyanic acid, 2-methoxy-5-nitrobenzyl ester involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The methoxy group can also affect the compound’s electronic properties, altering its behavior in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Thiocyanic acid, methyl ester: Similar structure but with a methyl group instead of a benzyl group.
Thiocyanic acid, ethyl ester: Similar structure but with an ethyl group instead of a benzyl group.
Thiocyanic acid, phenyl ester: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Thiocyanic acid, 2-methoxy-5-nitrobenzyl ester is unique due to the presence of both methoxy and nitro substituents on the benzene ring
Properties
CAS No. |
73909-01-0 |
|---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.24 g/mol |
IUPAC Name |
(2-methoxy-5-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C9H8N2O3S/c1-14-9-3-2-8(11(12)13)4-7(9)5-15-6-10/h2-4H,5H2,1H3 |
InChI Key |
IJNOBAXRYUVXNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)

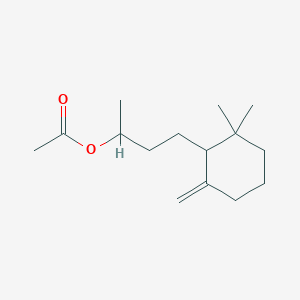
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)


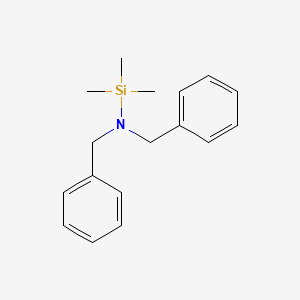
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)
